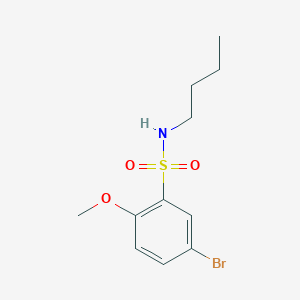

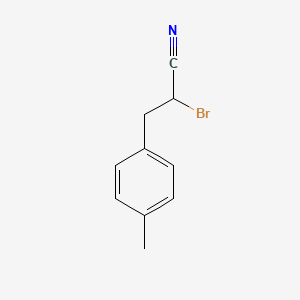

5-bromo-N-butyl-2-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

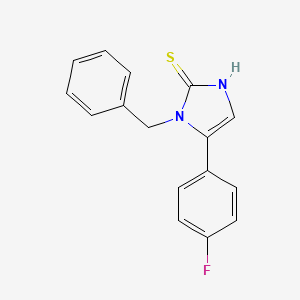

The compound "5-bromo-N-butyl-2-methoxybenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a bromo substituent and a butyl group indicates potential reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various strategies, including N-alkylation reactions. For instance, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to the formation of N-alkyl sulfonamides, which are precursors for the synthesis of complex heterocycles such as pyrrolobenzothiadiazepines . Similarly, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with amines, followed by further reactions with electrophiles to yield a series of sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, including bond lengths, angles, and the overall geometry of the compound.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions. For example, the aminohalogenation reaction of certain precursors with N,N-dibromobenzenesulfonamide can lead to the synthesis of novel sulfonamide compounds with potential anticancer properties . Additionally, the reaction of N,N-dibromobenzenesulfonamide with olefins and α, β-unsaturated carboxylic acid esters can proceed via Markovnikov's addition, resulting in the formation of products with specific regiochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the benzene ring. The presence of electron-donating or electron-withdrawing groups can affect the acidity of the sulfonamide hydrogen and the overall stability of the compound. The inhibitory effects on enzymes like acetylcholinesterase and the antioxidant properties of these compounds can also be evaluated to determine their potential therapeutic applications .

Applications De Recherche Scientifique

Photodynamic Therapy and Photocatalytic Applications

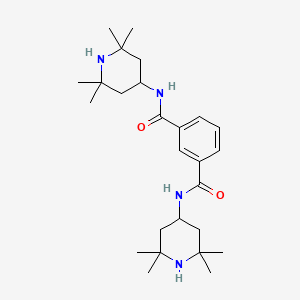

Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine derivative substituted with new benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield. This compound shows promise as a Type II photosensitizer for photodynamic therapy in cancer treatment, owing to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Spectroscopic and Photophysical Properties : Another study by Öncül, Öztürk, and Pişkin (2022) focuses on the spectroscopic, aggregation, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. This compound is noted for its potential as a photosensitizer candidate in photodynamic therapy, benefiting from its solubility in common solvents and favorable photostability (Öncül, Öztürk, & Pişkin, 2022).

Heavy Metal Sensors

- Heavy Metal Ion Sensor : Sheikh et al. (2016) synthesized bis-sulfonamides, including N,N′-(ethane-1,2-diyl)bis(2-methoxy-5-bromobenzenesulfonamide), for applications as heavy metal sensors. These compounds demonstrated high sensitivity and selectivity for cobalt ions, highlighting their potential in environmental and healthcare fields for detecting toxic pollutants (Sheikh et al., 2016).

Organic Synthesis and Chemical Reactions

Synthesis of Sterically Protected Compounds : Toyota, Kawasaki, Nakamura, and Yoshifuji (2003) developed a bulky bromobenzene, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, and used it for preparing diphosphene and fluorenylidenephosphine. This work contributes to the synthesis of compounds with low-coordinate phosphorus atoms, offering insights into the electronic perturbation effects of the p-methoxy group (Toyota et al., 2003).

Anticholinesterase and Antioxidant Activities : Mphahlele, Gildenhuys, and Zamisa (2021) studied the transformation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into derivatives for anticholinesterase and antioxidant activities. This research is significant for understanding the therapeutic potential of these compounds (Mphahlele, Gildenhuys, & Zamisa, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-N-butyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-3-4-7-13-17(14,15)11-8-9(12)5-6-10(11)16-2/h5-6,8,13H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAXDELRBUTLDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407248 |

Source

|

| Record name | 5-bromo-N-butyl-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-butyl-2-methoxybenzenesulfonamide | |

CAS RN |

871269-18-0 |

Source

|

| Record name | 5-bromo-N-butyl-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)

![2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B1276364.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)